2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
CAS No.: 99967-86-9
Cat. No.: VC2614514
Molecular Formula: C9H10N4OS
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99967-86-9 |
|---|---|
| Molecular Formula | C9H10N4OS |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 2-pyrrolidin-1-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C9H10N4OS/c14-8-6-7(10-5-11-8)12-9(15-6)13-3-1-2-4-13/h5H,1-4H2,(H,10,11,14) |
| Standard InChI Key | RZTQBKFTKCSRLE-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC3=C(S2)C(=O)NC=N3 |
| Canonical SMILES | C1CCN(C1)C2=NC3=C(S2)C(=O)NC=N3 |
Introduction
Chemical Identity and Physical Properties
2-(pyrrolidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry research. It is characterized by a unique structure that combines multiple biologically relevant moieties. The compound possesses a thiazolo-pyrimidine core structure, which is known for its diverse pharmacological activities across various therapeutic areas.
The basic chemical and physical properties of the compound are summarized in Table 1. These fundamental characteristics provide the foundation for understanding its behavior in chemical reactions and biological systems.
Table 1: Chemical and Physical Properties of 2-(pyrrolidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-7-one
| Property | Value |
|---|---|
| CAS Registry Number | 99967-86-9 |
| Molecular Formula | C9H10N4OS |
| Molecular Weight | 222.27 g/mol |
| Structural Classification | Thiazolo-pyrimidine derivative |
| Functional Groups | Pyrrolidinyl, thiazole, pyrimidine, carbonyl |
This compound combines several important structural elements: a thiazole ring fused with a pyrimidine ring, forming the thiazolo[4,5-d]pyrimidine scaffold; a pyrrolidin-1-yl substituent at position 2; and a carbonyl group at position 7, resulting in the 7-one designation. The presence of these functional groups contributes to the compound's potential reactivity patterns and biological interactions.
Structural Features and Characterization
The structure of 2-(pyrrolidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-7-one consists of a bicyclic thiazolo-pyrimidine core with specific substitution patterns. The thiazole ring (five-membered ring containing nitrogen and sulfur) is fused with a pyrimidine ring (six-membered ring with two nitrogen atoms). The pyrrolidinyl group (a five-membered saturated nitrogen heterocycle) is attached at position 2, while position 7 features a carbonyl group creating the 7-one functionality.
This structural arrangement results in a relatively planar bicyclic system with multiple points for potential hydrogen bonding and other non-covalent interactions. These characteristics are critical for its potential biological activity, particularly in enzyme binding pockets where specific spatial arrangements and electronic distributions determine binding affinity and specificity.
The compound's structure bears similarity to other bioactive thiazolo-pyrimidine derivatives that have demonstrated potential as enzyme inhibitors. For instance, structural analogs containing the thiazolo-pyrimidine scaffold have been investigated as USP7 (Ubiquitin-Specific Protease 7) inhibitors, suggesting potential applications in cancer research.
Synthesis and Chemical Reactions
The synthesis of 2-(pyrrolidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-7-one typically involves a multi-step approach centered around the formation of the thiazole and pyrimidine rings. This process requires precise reaction conditions, including careful temperature control and the appropriate selection of catalysts to ensure proper ring formation and substitution patterns.
A general synthetic approach may involve:
-
Formation of the thiazole ring from appropriate precursors
-
Construction of the pyrimidine ring through cyclization reactions
-
Introduction of the pyrrolidinyl substituent at position 2
-
Oxidation or direct incorporation of the carbonyl group at position 7
The compound can undergo various chemical transformations, primarily targeting its functional groups. These reactions may include:
-
Nucleophilic substitutions at electrophilic centers
-
Modifications of the pyrrolidinyl group
-
Transformations of the carbonyl functionality
-
Derivatization to create analogs with enhanced pharmacological properties
These chemical modifications can generate derivatives with potentially improved biological activity profiles, pharmacokinetic properties, or reduced toxicity, making them valuable in medicinal chemistry optimization campaigns.
Research Progress and Current Applications
Research on 2-(pyrrolidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-7-one and structurally related compounds is ongoing, with a focus on understanding their structural and biological properties. Studies involving similar compounds have demonstrated promising results in inhibiting enzymes and receptors, suggesting potential avenues for drug development.
The compound has been utilized as a building block in medicinal chemistry for the creation of more complex derivatives. One notable application involves the development of derivatives such as N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS No.: 1223784-29-9), which builds upon the core structure by adding additional functional groups that may modify its biological activity profile and pharmacokinetic properties.
Similar thiazolo-pyrimidine derivatives have been incorporated into research programs focused on developing USP7 inhibitors. Through scaffold-hopping and hybridization with known USP binding motifs, researchers have created compounds with improved binding affinities and biological activities. This suggests that our compound of interest may serve as a valuable template for the development of similar therapeutic agents.
Future Research Directions
Future research on 2-(pyrrolidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-7-one is likely to focus on several promising directions:
-
Comprehensive biological activity profiling to identify specific targets and mechanisms of action
-
Structure-activity relationship studies to optimize activity and pharmacokinetic properties
-
Investigation of potential therapeutic applications, particularly in areas where related compounds have shown promise, such as cancer, inflammation, and infectious diseases
-
Development of improved synthetic routes for more efficient production and derivatization
-
Exploration of combination therapies with established drugs
The thiazolo-pyrimidine scaffold continues to be of significant interest in drug discovery, and further exploration of this compound and its derivatives may yield valuable therapeutic candidates. Particularly promising is the potential application in enzyme inhibition, where similar compounds have demonstrated activity against targets like USP7, suggesting roles in cancer therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume